![molecular formula C11H11Br2N3 B14220824 Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- CAS No. 832077-12-0](/img/structure/B14220824.png)
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-: is a chemical compound with the molecular formula C11H11Br2N3 It is characterized by the presence of a benzonitrile core substituted with two bromine atoms and an azo group attached to a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- typically involves the following steps:
Bromination: The starting material, benzonitrile, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Azo Coupling: The brominated benzonitrile is then subjected to azo coupling with tert-butylamine. This step involves the formation of an azo bond (-N=N-) between the benzonitrile and the tert-butyl group. The reaction is typically carried out in an acidic medium, such as hydrochloric acid (HCl), to facilitate the coupling process.
Industrial Production Methods
Industrial production of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the azo group to an amine group (-NH2). Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzonitrile oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- involves its interaction with molecular targets and pathways. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)amino]-: This compound has an amino group instead of an azo group, leading to different chemical and biological properties.
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)hydroxy]-:
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)methyl]-: This compound has a methyl group, which affects its chemical behavior and uses.
Uniqueness
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- is unique due to its azo group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in organic synthesis and biological research.
Propiedades
Número CAS |
832077-12-0 |
|---|---|
Fórmula molecular |
C11H11Br2N3 |
Peso molecular |
345.03 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(tert-butyldiazenyl)benzonitrile |
InChI |
InChI=1S/C11H11Br2N3/c1-11(2,3)16-15-10-5-7(12)4-9(13)8(10)6-14/h4-5H,1-3H3 |
Clave InChI |
RXJYKMFGUFECIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


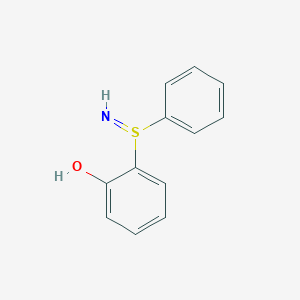
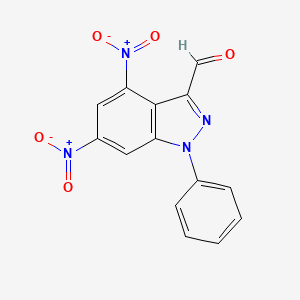
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)

![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
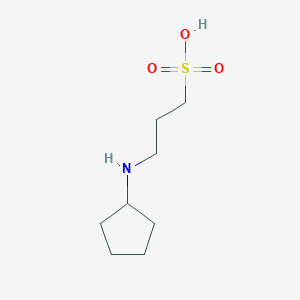
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
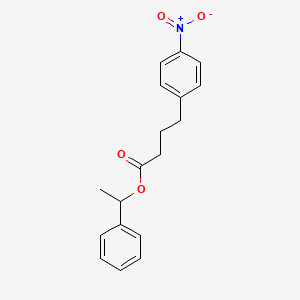
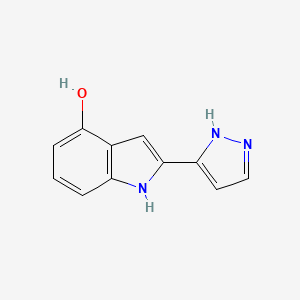
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
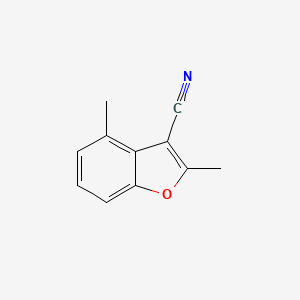
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
